molecular formula C3H4ClN B155132 2-Chloropropionitrile CAS No. 1617-17-0

2-Chloropropionitrile

Cat. No.: B155132
CAS No.: 1617-17-0
M. Wt: 89.52 g/mol
InChI Key: JNAYPRPPXRWGQO-VKHMYHEASA-N
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Chemical Reactions Analysis

2-Chloropropionitrile undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction Reactions:

Major Products Formed:

  • Substituted amides
  • Dihalogenated products
  • 2-Chloropropionic acid
  • 2-Chloropropylamine

Comparison with Similar Compounds

2-Chloropropionitrile can be compared with other similar compounds such as:

    2-Bromopropionitrile: Similar in structure but contains a bromine atom instead of chlorine.

    Chloroacetonitrile: Contains a chlorine atom attached to an acetonitrile group.

    Dichloroacetonitrile: Contains two chlorine atoms attached to an acetonitrile group.

Uniqueness of this compound: this compound is unique due to its specific reactivity and applications in polymer synthesis and pharmaceutical production. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .

Properties

CAS No.

1617-17-0

Molecular Formula

C3H4ClN

Molecular Weight

89.52 g/mol

IUPAC Name

(2S)-2-chloropropanenitrile

InChI

InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3/t3-/m0/s1

InChI Key

JNAYPRPPXRWGQO-VKHMYHEASA-N

SMILES

CC(C#N)Cl

Isomeric SMILES

C[C@@H](C#N)Cl

Canonical SMILES

CC(C#N)Cl

Key on ui other cas no.

1617-17-0
70886-58-7

Pictograms

Flammable; Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloropropionitrile
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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-chloropropionitrile?

A1: this compound has the molecular formula C3H4ClN and a molecular weight of 75.50 g/mol. Key spectroscopic data includes:

  • NMR Spectroscopy: 13C NMR shifts can be used to differentiate between equatorial and axial configurations of epoxyspirocyclohexanes derived from reactions involving this compound [].
  • Microwave Spectroscopy: Studies have provided insights into the molecule's structure, nuclear quadrupole coupling constants of chlorine, and rotational constants [, ].
  • Optical Spectroscopy: Research has focused on its chiroptical properties, including optical rotation and electronic circular dichroism (ECD). [, , ]

Q2: How has computational chemistry been employed in understanding this compound?

A2: Computational methods like coupled cluster (CC) and density functional theory (DFT) have been extensively used to:

  • Calculate specific rotations: These calculations help to understand the molecule's chiroptical properties and how they are affected by factors like solvent, electron correlation, and vibrational corrections [, , , , , ].
  • Model optical rotatory dispersion (ORD) curves: This aids in predicting how the specific rotation changes with wavelength [].
  • Study the impact of solvation: Continuum dielectric models are used to simulate the effects of different solvents on the molecule's properties [].

Q3: What are the main synthetic applications of this compound?

A3: this compound is primarily used as a building block in organic synthesis. Some key reactions include:

  • Formation of dihydrocytosines: Reaction with cyanate or benzoyl isocyanate leads to ureas and benzoylureas, which can be cyclized to form dihydrocytosines [].
  • Synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives: Reaction with various carbanions in the presence of sodium hydride produces these spirocyclic compounds, some of which exhibit antifungal activity [].
  • Preparation of 2-oxo-alkyl esters: Reaction with various nitriles under basic conditions followed by treatment with alcoholic-hydrogen chloride and neutralization yields these esters [].
  • Synthesis of [4″-3H]- and [4,4,5,5-2H4]-2-(1′-[2′,6″-Dichlorophenoxy]-ethyl)-Δ2-imidazoline: this compound is a key intermediate in a multi-step synthesis of these deuterated compounds [].

Q4: Can this compound participate in polymerization reactions?

A4: Yes, this compound can act as an initiator in Atom Transfer Radical Polymerization (ATRP) of acrylonitrile [, ]. This process, often catalyzed by iron(II) chloride and a ligand like succinic acid, allows for controlled polymerization, yielding polyacrylonitrile with specific molecular weights and distributions.

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